Methoxyphenylacetic acid

描述

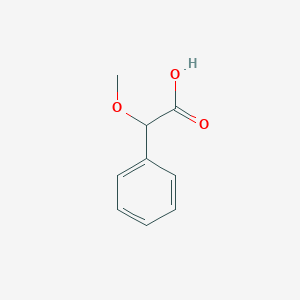

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWVBIXQCNRCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020829 | |

| Record name | 2-Methoxy-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7021-09-2, 3966-32-3, 26164-26-1, 1701-77-5, 104-01-8 | |

| Record name | Methoxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7021-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyphenylacetic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003966323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyphenylacetic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026164261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyphenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(methoxy)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-alpha-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxy(phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT0P17A95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methoxyphenylacetic Acid

The synthesis of this compound, a significant organic intermediate hmdb.ca, can be achieved through various established chemical routes. These pathways range from classical multi-step procedures to more direct, one-pot syntheses, each with distinct mechanistic features and practical considerations.

Several conventional methods for the synthesis of this compound have been reported, primarily focusing on the para-isomer, p-methoxyphenylacetic acid.

One common approach involves the hydrolysis of p-methoxybenzyl cyanide (also known as 4-methoxyphenylacetonitrile). This reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, or a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic medium. chemicalbook.comgoogle.com The mechanism under acidic conditions involves the protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide yields the carboxylic acid. In basic hydrolysis, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to the formation of a carboxylate salt after a series of proton transfers and elimination of ammonia (B1221849). Acidification of the salt then furnishes the final product.

Another established route is the oxidation of 4-methoxyphenylacetaldehyde . This transformation can be achieved using various oxidizing agents. A notable method employs sodium chlorite (B76162) in the presence of a phosphate (B84403) buffer and hydrogen peroxide. googleapis.com This method is advantageous as it is relatively mild and selective.

The Willgerodt reaction provides another pathway, starting from p-methoxyacetophenone. This reaction typically involves heating the ketone with sulfur and an amine, such as morpholine, to form a thioacetomorpholide intermediate. Subsequent hydrolysis of this intermediate yields p-methoxyphenylacetic acid. google.com

Furthermore, this compound can be synthesized from mandelic acid . The reaction of mandelic acid with dimethyl sulfate (B86663) in the presence of sodium hydroxide leads to the formation of the sodium salt of α-methoxyphenylacetic acid. osu.edu Subsequent treatment with a strong acid, like hydrochloric acid, liberates the free α-methoxyphenylacetic acid. osu.edu

Additionally, derivatives of this compound can be synthesized through reactions like the regioselective bromination of 4-methoxyphenylacetic acid . This reaction, when carried out with bromine in acetic acid, yields 2-(3-bromo-4-methoxyphenyl)acetic acid. nih.gov

| Starting Material | Reagents | Product | Reference |

| p-Methoxybenzyl cyanide | Sulfuric acid or Sodium hydroxide, Water | p-Methoxyphenylacetic acid | chemicalbook.comgoogle.com |

| 4-Methoxyphenylacetaldehyde | Sodium chlorite, Hydrogen peroxide, Phosphate buffer | 4-Methoxyphenylacetic acid | googleapis.com |

| Methyl phenoxide, Glyoxylic acid | Concentrated acid, Iodine, Red phosphorus, Acetic acid | p-Methoxyphenylacetic acid | google.com |

| p-Methoxyacetophenone | Sulfur, Morpholine, then Hydrolysis | p-Methoxyphenylacetic acid | google.com |

| Mandelic acid | Dimethyl sulfate, Sodium hydroxide, then Hydrochloric acid | α-Methoxyphenylacetic acid | osu.edu |

| 4-Methoxyphenylacetic acid | Bromine, Acetic acid | 2-(3-Bromo-4-methoxyphenyl)acetic acid | nih.gov |

The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications where chirality is crucial. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric synthesis aims to create a specific enantiomer directly, often employing chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of chiral α-methoxyphenylacetic acid, a suitable prochiral precursor could be reacted with a chiral auxiliary, such as a chiral alcohol or amine, to form an ester or amide. Subsequent diastereoselective reactions, like alkylation or oxidation, would then be carried out. The diastereomeric products can be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically enriched this compound. Examples of commonly used chiral auxiliaries include oxazolidinones and pseudoephedrine derivatives. nih.govharvard.eduresearchgate.net

Chiral Catalysts: Chiral catalysts are used in smaller, substoichiometric amounts to induce enantioselectivity in a chemical transformation. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. Various types of chiral catalysts could be envisioned for the asymmetric synthesis of this compound, including:

Chiral Transition Metal Catalysts: Complexes of metals like rhodium, ruthenium, or palladium with chiral ligands can catalyze a variety of asymmetric reactions, including hydrogenations and oxidations. ru.nl

Chiral Organocatalysts: These are small organic molecules that can act as catalysts. nih.gov Chiral Brønsted acids, for instance, have been shown to be effective in a range of asymmetric transformations. ims.ac.jpnih.gov

| Asymmetric Strategy | Key Component | General Principle |

| Chiral Auxiliary | Oxazolidinones, Pseudoephedrine derivatives | Temporary incorporation of a chiral group to direct stereoselective reaction, followed by removal. |

| Chiral Catalyst | Transition metal complexes with chiral ligands, Chiral Brønsted acids | Creation of a chiral environment to favor the formation of one enantiomer. |

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org This is a widely used method for obtaining enantiomerically pure compounds.

One of the most common methods for chiral resolution is the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic this compound with a single enantiomer of a chiral base (a resolving agent). This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the desired enantiomer of this compound can be recovered by treating the salt with an acid to remove the chiral resolving agent. libretexts.org The choice of the chiral resolving agent and the crystallization solvent is crucial for successful separation. nih.gov

Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. google.com For this compound, an enzyme such as a lipase (B570770) could be used to selectively catalyze a reaction on one of the enantiomers. For example, in the presence of an alcohol, a lipase might selectively esterify one enantiomer of the racemic acid, leaving the other enantiomer unreacted. The resulting ester and the unreacted acid can then be separated by conventional methods like extraction or chromatography. Subsequently, the ester can be hydrolyzed to recover the other enantiomer of the acid. This method is often advantageous due to the mild reaction conditions and high enantioselectivity of enzymes.

| Resolution Technique | Principle | Key Steps |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. | 1. Reaction of racemic acid with a chiral resolving agent. 2. Separation of diastereomeric salts by crystallization. 3. Recovery of the pure enantiomer by removing the resolving agent. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer. | 1. Incubation of the racemic acid with an enzyme and a suitable co-substrate. 2. Separation of the reacted and unreacted enantiomers. 3. (Optional) Conversion of the reacted enantiomer back to the acid form. |

Stereoselective and Enantioselective Synthesis of this compound Enantiomers

Chiral Resolution Techniques for Enantiomeric Separation

Novel and Emerging Synthetic Routes

Recent advancements in organic synthesis have led to the development of more efficient, economical, and environmentally friendly methods for producing this compound and its derivatives. These novel routes focus on reducing reaction steps, employing advanced catalytic systems, and adhering to the principles of green chemistry.

One-step synthetic strategies are highly sought after in chemical manufacturing for their potential to simplify operations, reduce waste, and lower costs. A notable one-step method for synthesizing p-methoxyphenylacetic acid involves the reaction of methyl phenoxide with glyoxylic acid. google.com This process is advantageous due to its simple operation, short reaction time, and high efficiency, making it suitable for industrial-scale production. google.com The main raw materials for this synthesis are outlined in the table below.

| Reactant | Role | Exemplary Molar/Mass Ratio (relative to 1 mol methyl phenoxide) |

| Methyl phenoxide | Starting Material | 1 mol |

| Glyoxylic acid | Carbon source for the acetic acid moiety | 0.3 - 1.5 mol |

| Concentrated acid | Catalyst | 1 - 20 mL |

| Iodine | Catalyst/Promoter | 1: (0.005-0.1) mass ratio to methyl phenoxide |

| Red phosphorus | Catalyst/Promoter | 1: (0.5-2) mass ratio to methyl phenoxide |

| Glacial acetic acid | Solvent | 100 - 1500 mL |

This table illustrates the components used in a one-step synthesis of p-methoxyphenylacetic acid. google.com

Another efficient approach involves the hydrolysis of 4-methoxybenzyl cyanide (p-methoxyphenylacetonitrile). In a typical procedure, 4-methoxybenzyl cyanide is heated to reflux with sodium hydroxide in an ethanol-water solution. chemicalbook.com After the reaction is complete, acidification of the mixture followed by crystallization yields p-methoxyphenylacetic acid with a high yield of 87.1%. chemicalbook.com

Tandem catalysis, where multiple catalytic transformations occur in a single pot, represents a sophisticated strategy for complex molecule synthesis. A direct synthesis of α-methoxyphenylacetic acid has been developed utilizing a tandem catalytic system starting from styrene (B11656) and methanol (B129727). dntb.gov.ua This process employs Co3O4/CuCo2O4 heterostructures as the catalyst, demonstrating an innovative approach to producing this specific isomer. dntb.gov.ua Tandem reactions that combine different types of catalysts, such as biocatalysts and chemical catalysts, are an emerging area with significant potential for creating highly selective and efficient synthetic pathways. mdpi.com

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. In the context of this compound synthesis, efforts have been made to replace hazardous reagents and minimize environmental pollution. google.com For instance, traditional methods often involved the use of highly toxic sodium cyanide. google.comgoogle.com Newer methods aim to avoid such materials.

An improved process for preparing p-methoxyphenylacetic acid from p-methoxy acetophenone (B1666503) utilizes the Willgerodt reaction with sulfur and alcoholic ammonia under pressure. quickcompany.in This method is presented as a more economical and environmentally friendly alternative to processes that use more expensive or hazardous amines like morpholine. The use of readily available ammonia reduces costs and simplifies the process. quickcompany.in Furthermore, innovations in the preparation of this compound focus on achieving high yields and purity while ensuring the process is simple, the reaction conditions are mild, and the catalyst is recyclable, all of which are key tenets of green chemistry. google.com

Derivatization and Functionalization Reactions

This compound is a versatile building block that can undergo various chemical transformations to produce a wide range of derivatives, including esters, amides, and substituted analogues.

Esterification: this compound can be readily converted to its corresponding esters. A common method is the esterification with an alcohol in the presence of an acid catalyst. For example, it is used to prepare methyl 4-methoxyphenylacetate (B8689602) through esterification with dimethyl carbonate over a mesoporous sulfated zirconia catalyst. sigmaaldrich.comsigmaaldrich.com

Amidation: The direct formation of amides from this compound and amines is another crucial functionalization reaction. N-(Benzyl)-4-methoxyphenylacetamide can be synthesized by reacting 4-methoxyphenylacetic acid with benzylamine. rsc.org This reaction proceeds with high efficiency, achieving yields of 91-92%. rsc.org

| Reaction | Reactants | Product | Yield |

| Amidation | 4-Methoxyphenylacetic acid, Benzylamine | N-(Benzyl)-4-methoxyphenylacetamide | 91-92% |

This table summarizes the direct amidation of 4-methoxyphenylacetic acid. rsc.org

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. A key example is the regioselective bromination of 4-methoxyphenylacetic acid. nih.gov This reaction is typically carried out using bromine in acetic acid. The electron-donating nature of the methoxy (B1213986) group directs the incoming bromine to the position ortho to it. nih.gov

| Reaction | Reactant | Reagents | Product | Yield |

| Bromination | 4-Methoxyphenylacetic acid | Bromine, Acetic Acid | 3-Bromo-4-methoxyphenylacetic acid | 84% |

This table details the conditions and outcome of the regioselective bromination of 4-methoxyphenylacetic acid. nih.gov

This substitution provides a valuable intermediate for the synthesis of more complex molecules and natural products. nih.gov

Oxidation and Reduction Pathways

This compound, as a carboxylic acid, is susceptible to both oxidation and reduction reactions under appropriate conditions. Like other carboxylic acids, it can be oxidized by strong oxidizing agents and reduced by strong reducing agents, with these reactions typically generating heat. The specific products resulting from these transformations can vary widely.

The carboxylic acid functional group is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to the degradation of the molecule. Conversely, the reduction of the carboxylic acid moiety in this compound can be achieved using powerful reducing agents. This transformation typically yields the corresponding alcohol, 2-(4-methoxyphenyl)ethanol.

| Reaction Type | Reagents | Product |

| Oxidation | Strong Oxidizing Agents | Various oxidation products |

| Reduction | Strong Reducing Agents | 2-(4-methoxyphenyl)ethanol |

Synthesis of Complex Molecules from this compound Intermediates

This compound serves as a valuable intermediate for the synthesis of pharmaceuticals and other organic compounds. Its derivatives are employed as building blocks in the construction of more complex molecular architectures with significant pharmacological relevance.

A key application of this compound derivatives is in the synthesis of pyrrolopyridothiazepine structures, which are investigated for activities such as calcium channel antagonism. A pivotal intermediate, 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]thiazepin-3(2H)-one, is synthesized using a derivative of 4-methoxyphenylacetic acid.

The synthesis begins with the conversion of 4-methoxyphenylacetic acid into its ethyl ester, followed by bromination with N-bromosuccinimide to yield α-bromo-4-methoxyphenylacetic acid ethyl ester. This electrophilic intermediate is then reacted with a nucleophilic thiol, 3-mercapto-4H-pyrrolopyridine, which is generated in situ by the reduction of bis(4H-pyrrolo-3-pyridyl)disulfide with sodium borohydride. The resulting thioether undergoes hydrolysis of the ester group, and subsequent intramolecular cyclization of the carboxylic acid affords the target tricyclic pyrrolopyridothiazepine scaffold.

Table of Reaction Steps:

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Methoxyphenylacetic acid | Ethanol (B145695), H₂SO₄ | 4-Methoxyphenylacetic acid ethyl ester |

| 2 | 4-Methoxyphenylacetic acid ethyl ester | N-Bromosuccinimide | α-Bromo-4-methoxyphenylacetic acid ethyl ester |

| 3 | bis(4H-pyrrolo-3-pyridyl)disulfide | NaBH₄ | 3-Mercapto-4H-pyrrolopyridine |

| 4 | α-Bromo-4-methoxyphenylacetic acid ethyl ester + 3-Mercapto-4H-pyrrolopyridine | - | 4-Methoxy-α-[(4H-pyrrolo-3-pyridyl)thio]phenyl acetic acid ethyl ester |

| 5 | 4-Methoxy-α-[(4H-pyrrolo-3-pyridyl)thio]phenyl acetic acid ethyl ester | 5% NaOH | 4-Methoxy-α-[(4H-pyrrolo-3-pyridyl)thio]phenyl acetic acid |

Derivatives of this compound are instrumental in constructing a variety of other scaffolds with therapeutic potential. For instance, 3-bromo-4-methoxyphenylacetic acid, synthesized via regioselective bromination of 4-methoxyphenylacetic acid, is a key precursor in the synthesis of several natural products. These include the antimitotic agent Combretastatin A-4, the marine alkaloid Verongamine, and model systems of Vancomycin-type antibiotics.

Furthermore, 4-methoxyphenylacetic acid can be utilized as a ligand in coordination chemistry to synthesize pharmacologically significant metal complexes. Dinuclear gallium(III) and phenyltin(IV) carboxylate complexes have been prepared using this acid. It also serves as a reactant in Perkin reactions with substituted benzaldehydes to produce hydroxylated (E)-stilbenes, a class of compounds known for their diverse biological activities.

Table of Compounds Mentioned in this Article:

| Compound Name |

|---|

| 3-Bromo-4-methoxyphenylacetic acid |

| 4-Methoxy-α-[(4H-pyrrolo-3-pyridyl)thio]phenyl acetic acid |

| 4-Methoxy-α-[(4H-pyrrolo-3-pyridyl)thio]phenyl acetic acid ethyl ester |

| 4-Methoxyphenylacetic acid |

| 4-Methoxyphenylacetic acid ethyl ester |

| α-Bromo-4-methoxyphenylacetic acid ethyl ester |

| bis(4H-pyrrolo-3-pyridyl)disulfide |

| Combretastatin A-4 |

| N-Bromosuccinimide |

| Phosphorus pentachloride |

| Pyrrolopyridothiazepine |

| Sodium borohydride |

Spectroscopic and Computational Elucidation of Molecular Architecture and Dynamics

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the characterization of methoxyphenylacetic acid, offering a non-destructive means to probe its molecular features. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) are routinely employed to elucidate its structural details.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful method for determining the precise structure of this compound isomers (ortho, meta, and para). By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common one-dimensional NMR techniques used for the structural analysis of this compound.

In the ¹H-NMR spectrum of 4-methoxyphenylacetic acid, distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the methoxy (B1213986) (-OCH3) protons are observed. The aromatic protons typically appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. rsc.orghmdb.ca The methylene protons adjacent to the carboxylic acid group appear as a singlet, as do the protons of the methoxy group. rsc.org

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For 4-methoxyphenylacetic acid, distinct peaks are observed for the carboxylic carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the methylene carbon, and the methoxy carbon. rsc.org

| ¹H-NMR Chemical Shifts for 4-Methoxyphenylacetic acid (in CDCl₃) | |

| Proton | Chemical Shift (ppm) |

| Aromatic (d) | 7.19 |

| Aromatic (d) | 6.86 |

| Methoxy (-OCH₃) (s) | 3.79 |

| Methylene (-CH₂) (s) | 3.58 |

| ¹³C-NMR Chemical Shifts for 4-Methoxyphenylacetic acid (in CDCl₃) | |

| Carbon | Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 177.75 |

| Aromatic (C-OCH₃) | 158.81 |

| Aromatic (CH) | 130.37 |

| Aromatic (C-CH₂) | 125.34 |

| Aromatic (CH) | 114.04 |

| Methoxy (-OCH₃) | 55.23 |

| Methylene (-CH₂) | 40.09 |

Data sourced from supporting information of a Royal Society of Chemistry publication. rsc.org

For 2-methoxyphenylacetic acid, the ¹H-NMR spectrum shows a more complex pattern for the aromatic protons due to the ortho substitution. The chemical shifts for the methylene and methoxy protons are also characteristic. rsc.org The ¹³C-NMR spectrum reflects the different electronic environments of the carbon atoms in the ortho isomer compared to the para isomer. rsc.org

| ¹H-NMR Chemical Shifts for 2-Methoxyphenylacetic acid (in CDCl₃) | |

| Proton | Chemical Shift (ppm) |

| Aromatic (m) | 7.27 – 7.21 |

| Aromatic (m) | 6.89 – 6.79 |

| Methoxy (-OCH₃) (s) | 3.79 |

| Methylene (-CH₂) (s) | 3.61 |

| ¹³C-NMR Chemical Shifts for 2-Methoxyphenylacetic acid (in CDCl₃) | |

| Carbon | Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 177.8 |

| Aromatic (C-OCH₃) | 159.7 |

| Aromatic (C-CH₂) | 134.6 |

| Aromatic (CH) | 129.6 |

| Aromatic (CH) | 121.7 |

| Aromatic (CH) | 115.0 |

| Aromatic (CH) | 112.8 |

| Methoxy (-OCH₃) | 55.2 |

| Methylene (-CH₂) | 41.1 |

Data sourced from supporting information of a Royal Society of Chemistry publication. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural insights by revealing correlations between nuclei. slideshare.netwikipedia.org

COSY experiments show correlations between protons that are coupled to each other, helping to establish the connectivity of the proton network within the molecule.

HSQC spectra correlate the chemical shifts of protons with the directly attached carbon atoms, providing unambiguous C-H assignments. For 4-methoxyphenylacetic acid, an HSQC spectrum would show correlations between the aromatic protons and their corresponding aromatic carbons, the methylene protons and the methylene carbon, and the methoxy protons and the methoxy carbon. nih.gov

These 2D NMR methods are invaluable for confirming the structural assignments made from 1D NMR and for resolving any ambiguities in complex spectra. slideshare.netwikipedia.org

This compound, specifically α-methoxyphenylacetic acid, can be used as a chiral derivatizing agent (CDA) to determine the absolute configuration of chiral alcohols and amines. researchgate.nettcichemicals.com The principle behind this application is the formation of diastereomeric esters or amides when the chiral substrate reacts with an enantiomerically pure form of the CDA. nih.gov

The resulting diastereomers have different spatial arrangements, which leads to distinct chemical shifts in their ¹H-NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center in the two diastereomers, the absolute configuration of the original alcohol or amine can be determined. This method is often referred to as Mosher's method when using a similar chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. americanpharmaceuticalreview.com These vibrations are characteristic of the functional groups present in the molecule.

For this compound, the IR spectrum shows characteristic absorption bands for:

The broad O-H stretch of the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.

The C=O stretch of the carboxylic acid, a strong band around 1700 cm⁻¹.

The C-O stretches of the ether and carboxylic acid groups.

The C-H stretches of the aromatic ring and the methylene and methoxy groups.

Aromatic C=C bending vibrations.

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.

| Key IR Absorption Bands for this compound | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C-H stretch (Aromatic) | ~3000-3100 |

| C-H stretch (Aliphatic) | ~2850-3000 |

| C=O stretch (Carboxylic Acid) | ~1700 |

| C=C stretch (Aromatic) | ~1450-1600 |

| C-O stretch (Ether & Carboxylic Acid) | ~1000-1300 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak in the mass spectrum confirms its molecular formula, C₉H₁₀O₃. nih.gov

Electron ionization (EI) mass spectrometry also provides information about the fragmentation pattern of the molecule. The fragmentation of this compound typically involves the loss of the carboxyl group (-COOH) and other characteristic fragments. The base peak in the mass spectrum of 4-methoxyphenylacetic acid is often observed at m/z 121, corresponding to the methoxybenzyl cation. nih.govnih.gov

| Major Fragments in the Mass Spectrum of 4-Methoxyphenylacetic acid (EI) | |

| m/z | Relative Intensity |

| 166 | 37.70 |

| 122 | 9.80 |

| 121 | 99.99 |

| 91 | 5.50 |

Data sourced from the Human Metabolome Database. nih.gov

This fragmentation data is crucial for confirming the identity of the compound and can be used to distinguish between its isomers.

X-ray Diffraction for Solid-State Structural Determination

Studies on this compound isomers have revealed their distinct crystalline structures. The 4-methoxyphenylacetic acid isomer crystallizes in the monoclinic space group P21/c. ajchem-b.com Its structure was determined using single-crystal X-ray diffraction, yielding specific parameters for its unit cell, which is the fundamental repeating unit of the crystal lattice. ajchem-b.comlatech.edu

Table 1: Crystallographic Data for this compound Isomers

| Parameter | 4-Methoxyphenylacetic acid ajchem-b.com | 2-Methoxyphenylacetic acid researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/c | Pbca |

| a (Å) | 16.268 | 14.2570 |

| b (Å) | 5.858 | 7.9250 |

| c (Å) | 9.157 | 29.8796 |

| **β (°) ** | 95.24 | 90 |

| **Volume (ų) ** | - | 3376.0 |

| Z | 4 | 16 |

| Temperature (K) | - | 200 |

The crystal structure of this compound is significantly influenced by intermolecular forces, particularly hydrogen bonding. youtube.com In the solid state, molecules of 4-methoxyphenylacetic acid engage in strong O-H...O hydrogen bonds, which link the carboxylic acid groups of two separate molecules. ajchem-b.com This interaction results in the formation of a centrosymmetric dimer, a common structural motif for carboxylic acids. ajchem-b.comnih.gov This specific arrangement is characterized by an R22(8) graph set motif. ajchem-b.com

Computational Chemistry and Molecular Modeling

Computational chemistry provides profound insights into the molecular properties of this compound, complementing experimental data by modeling its structure and dynamics at an atomic level.

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. purdue.edu These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to model the electronic structure of this compound. ej-eng.orgmdpi.com DFT methods, such as those using the B3LYP functional, calculate the electronic energy and distribution based on the electron density, providing a balance between accuracy and computational cost. iosrjournals.orgresearchgate.net Ab initio calculations, like Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. iosrjournals.org

These calculations are used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as HOMO-LUMO energy gaps, which relate to the molecule's reactivity and electronic transitions. iosrjournals.orgdntb.gov.ua By comparing the calculated energies of different isomers and conformers, their relative stabilities can be accurately predicted. ej-eng.org

In the gas phase, where intermolecular forces are negligible, the behavior of this compound is governed by its intramolecular dynamics and conformational preferences. The flexibility of the molecule allows it to exist in several different spatial arrangements, or conformations. A study on the related α-methoxy phenylacetic acid using rotational spectroscopy combined with quantum-chemical calculations explored its complex conformational landscape. nih.gov

This investigation successfully identified five of the six calculated low-energy conformers in the gas phase. nih.gov The analysis of the rotational spectra also provided detailed information on the intramolecular dynamics, including the internal rotation of the methyl group. nih.gov The stability of these different conformers is determined by a subtle balance of non-covalent interactions within the molecule. nih.gov Such studies are crucial for understanding the intrinsic structural preferences of the molecule, free from the influence of crystal packing or solvent effects. ufrrj.brdntb.gov.ua

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and a biological target, which can be a protein or a nucleic acid like DNA. Such studies can forecast the binding affinity and inhibitory activity of the compound, providing insights into its potential therapeutic applications.

Molecular docking investigations have been employed to explore the interactions of this compound with various biological macromolecules. These studies reveal the specific binding modes and intermolecular forces that stabilize the ligand-target complex.

Ligand-Protein Interactions: Research has shown that 4-methoxyphenylacetic acid can interact with several protein targets. Docking studies have explored its binding to proteins such as AKT1 (Protein Kinase B), HSP90AA1 (Heat Shock Protein 90 Alpha Family Class A Member 1), and EGFR (Epidermal Growth Factor Receptor) researchgate.net. For instance, in the context of potential antimicrobial activity, Lanosterol 14 α-demethylase, an essential enzyme in fungal cell membrane biosynthesis, was selected as a target for 4-methoxyphenylacetic acid ajchem-b.comajchem-b.com. The interactions typically involve hydrogen bonds and hydrophobic interactions between the methoxy and carboxylic acid groups of the ligand and the amino acid residues in the protein's active site.

Ligand-DNA Interactions: The interaction of this compound with DNA has also been investigated. DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, was identified as a target for the antibacterial activity of (4-methoxyphenyl)acetic acid ajchem-b.comajchem-b.com. The docking analysis simulates how the molecule fits into the DNA binding site of the enzyme, suggesting a mechanism by which it could interfere with the enzyme's function and thus inhibit bacterial growth. The binding is often stabilized by hydrogen bonds and van der Waals forces between the ligand and the nucleotides or amino acid residues within the enzyme's DNA-binding pocket.

A primary goal of molecular docking is to quantify the binding affinity between a ligand and its target, which is often expressed as a docking score or binding energy (typically in kcal/mol). A lower (more negative) binding energy indicates a more stable complex and potentially higher inhibitory activity.

Computational studies have validated the potential of (4-methoxyphenyl)acetic acid as an antimicrobial agent by predicting its binding affinities to key enzymes. ajchem-b.comajchem-b.com The molecular docking of 4-methoxyphenylacetic acid against Lanosterol 14 α-demethylase (for antifungal activity) and DNA gyrase (for antibacterial activity) demonstrated favorable binding energies, suggesting that the compound may act as an effective inhibitor for these microbial targets ajchem-b.comajchem-b.com. While specific binding energy values from these particular studies are not detailed in the provided sources, the general principle holds that the calculated affinities are indicative of the compound's potential biological activity. These in silico findings provide a strong basis for further experimental validation of its inhibitory effects.

Table 1: Predicted Biological Targets and Activities of this compound

| Target Macromolecule | Target Organism/System | Predicted Activity |

|---|---|---|

| Lanosterol 14 α-demethylase | Fungi | Antifungal ajchem-b.comajchem-b.com |

| DNA gyrase | Bacteria | Antibacterial ajchem-b.comajchem-b.com |

| AKT1 | Human | Not Specified researchgate.net |

| HSP90AA1 | Human | Not Specified researchgate.net |

Hirshfeld Surface Analysis and Energy Frameworks for Crystal Packing

Energy framework analysis complements Hirshfeld surface analysis by calculating the interaction energies between molecular pairs within the crystal. This provides a quantitative measure of the forces holding the crystal together. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and repulsion components. ajchem-b.com These energies are visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the interaction strength. nih.gov

For (4-methoxyphenyl)acetic acid, energy framework calculations were performed using the B3LYP/6-31G(d,p) level of theory. The calculations revealed the dominance of the electrostatic energy framework over the dispersion energy framework, indicating that electrostatic forces, primarily from hydrogen bonding, are the main contributors to the stability of the crystal structure. ajchem-b.com

Table 2: Calculated Interaction Energies for (4-methoxyphenyl)acetic acid Crystal Packing

| Energy Component | Calculated Value (kJ/mol) |

|---|---|

| Electrostatic (E_ele) | -139.5 ajchem-b.com |

| Polarization (E_pol) | -34.4 ajchem-b.com |

| Dispersion (E_dis) | -108 ajchem-b.com |

| Repulsion (E_rep) | 184 ajchem-b.com |

| Total Interaction Energy | -97.9 |

(Note: Total energy is the sum of the electrostatic, polarization, and dispersion components, adjusted by the repulsion energy. The provided source states a total interaction energy of -153.2 kJ/mol after applying benchmarked scale factors, but the sum of the listed components is -97.9 kJ/mol.) ajchem-b.com

Biological Activities and Mechanistic Investigations

Pharmacological and Biochemical Properties

Research into the pharmacological profile of methoxyphenylacetic acid has explored its potential therapeutic effects, particularly in the realms of inflammation and oncology. The compound has been identified as a constituent in medicinal plants and is studied for its bioactive properties. nih.gov

This compound is recognized for its potential anti-inflammatory and analgesic properties, primarily through its role as a precursor in the development of various NSAIDs. researchgate.netrsc.org It has been identified as a component of Caulis Trachelospermi, a plant with known anti-inflammatory and analgesic activities in traditional medicine. nih.gov

Prostaglandins, such as Prostaglandin (B15479496) E2 (PGE2), are lipid compounds that play a key role in mediating inflammatory responses. google.com The mechanism of many anti-inflammatory drugs involves the inhibition of prostaglandin synthesis. koreascience.kr While direct inhibition by this compound has not been extensively detailed, studies have noted a correlation between its metabolites and prostaglandin levels. For instance, research in dairy cows identified a positive correlation between the blood levels of 3-methoxyphenylacetic acid and PGE2. google.com PGE2 is produced from arachidonic acid through the action of cyclooxygenase enzymes and specific prostaglandin synthases. google.com

The primary mechanism of NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins. Given that this compound is a building block for some NSAIDs, its derivatives are implicated in this pathway. rsc.org The inhibition of COX enzymes by related compounds, such as 2-(phenylamino)phenylacetic acids, has been demonstrated by measuring their effect on the conversion of arachidonic acid to prostaglandin E2, which allows for the calculation of their inhibitory concentration (IC50). koreascience.kr While this provides a mechanistic context for related structures, direct studies detailing the specific interactions of this compound with COX-1 and COX-2 are not extensively documented in the available research.

Beyond its role in inflammation, this compound has been investigated for its potential in cancer therapy, with research pointing towards its ability to induce programmed cell death in cancer cells.

Current research indicates that this compound possesses anticancer properties by inducing apoptosis, a form of programmed cell death, in cancer cell lines. The primary mechanism identified is the activation of caspase pathways. Caspases are a family of protease enzymes that are critical regulators of apoptosis. The activation of these enzymes initiates a cascade of events leading to the systematic dismantling of the cell. This process involves the cleavage of key cellular proteins and ultimately results in the death of the cancer cell. Studies on related compounds have shown that this mitochondrial pathway involves the upregulation of cleaved caspase-3 and cleaved caspase-9.

Table 1: Investigated Biological Activities of this compound This table is interactive and can be sorted by clicking on the headers.

| Biological Activity | Mechanism of Action | Research Focus |

|---|---|---|

| Anti-inflammatory | Associated with prostaglandin and COX enzyme pathways. | Use as an intermediate for NSAIDs; presence in medicinal plants. researchgate.netrsc.orgnih.gov |

| Analgesic | Linked to its role as a precursor for analgesic medications. | Development of novel pain-relief agents. rsc.org |

| Anticancer | Induction of apoptosis in cancer cells. | Activation of caspase pathways leading to programmed cell death. |

Scientific literature available through the conducted searches does not provide evidence that this compound acts as a direct inhibitor of Histone Deacetylase (HDAC) enzymes.

Antimicrobial Properties

While phenylacetic acid and its derivatives are known to possess antimicrobial properties, specific and detailed research on the antimicrobial activities of this compound is limited in publicly available scientific literature.

Quantitative data, such as Minimum Inhibitory Concentration (MIC) values, which establish the lowest concentration of a substance that prevents visible growth of a bacterium, are not extensively documented for this compound against specific bacterial strains. Further research is required to fully characterize its potential as an antibacterial agent.

Similarly, the antifungal properties of this compound have not been thoroughly quantified. Key metrics like MIC and Minimum Fungicidal Concentration (MFC)—the lowest concentration that results in fungal death—are not widely reported for this specific compound against various fungal pathogens.

The mechanism by which antimicrobial agents exert their effects is a critical area of study. One common mechanism is the disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death. However, specific studies detailing the action of this compound on the integrity of microbial membranes have not been found in the searched literature. Therefore, its role in disrupting these vital structures remains to be elucidated.

Plant-Related Biological Activities

This compound has been identified in contexts related to plant pathology and physiology, functioning both as a phytotoxin and a growth retardant.

Research has successfully identified 3-methoxyphenylacetic acid (3-MOPAA) as a phytotoxin produced by the soil-borne fungus Rhizoctonia solani AG-3 TB, the causal agent of tobacco target spot disease. hmdb.canih.gov This disease poses a significant threat to the quality and yield of tobacco crops. hmdb.ca

The identification of 3-MOPAA was achieved through the purification and analysis of compounds from the fungus using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). mdpi.com Studies have confirmed that exogenously applied 3-MOPAA can induce necrotic lesions on tobacco leaves, demonstrating its direct role in the pathogenic mechanism of the fungus. hmdb.camdpi.com The virulence of the compound is concentration-dependent, with higher concentrations leading to larger necrotic lesions. mdpi.com It is believed that 3-MOPAA is a derivative of phenylacetic acid (PAA), likely produced through the enzymatic action of hydroxylases or methylases in the presence of PAA. hmdb.ca

Table 1: Effect of Exogenous 3-Methoxyphenylacetic Acid (3-MOPAA) on Tobacco Leaf Necrosis

Data showing the lesion diameter on tobacco leaves 24 hours post-inoculation with different concentrations of 3-MOPAA.

| Concentration of 3-MOPAA (mg/mL) | Lesion Diameter (cm) |

|---|---|

| 1 | 0.383 ± 0.0894 |

| 4 | 0.654 ± 0.213 |

Source: Li, X., et al. (2023). Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB. mdpi.com

In addition to its role as a phytotoxin, 4-methoxyphenylacetic acid has been identified as a plant growth retardant. hmdb.ca This activity involves the inhibition or slowing of cell division and elongation in shoot tissues, leading to reduced plant height without causing malformation. It has been found to inhibit the germination of cress and lettuce seeds, indicating its potential to interfere with key physiological processes in plant development. hmdb.ca

Other Reported Biological Activities

This compound, as a phenolic acid, is understood to exhibit antioxidant activities, a characteristic attributable to its chemical structure. The antioxidant capacity of phenolic acids is significantly influenced by the presence and position of functional groups on the benzene (B151609) ring, such as methoxyl (–OCH₃) and phenolic hydroxyl (–OH) groups, which generally enhance these properties. The mechanisms through which phenolic compounds like this compound exert their antioxidant effects are primarily categorized into three pathways:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of a methoxy (B1213986) group can influence the O-H bond dissociation enthalpy in related phenolic structures, which is a key parameter for the HAT mechanism.

Single-Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the antioxidant donating an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to a surrounding solvent molecule. The electron-donating nature of the methoxy group can facilitate this initial electron transfer.

Sequential Proton-Loss Electron Transfer (SPLET): In this mechanism, the antioxidant molecule first loses a proton to form an anion, which then donates an electron to the free radical. This pathway is particularly relevant in aqueous environments.

Theoretical and experimental studies on various phenolic acids have confirmed that these mechanisms can occur simultaneously, with the dominant pathway depending on the specific structure of the compound and the reaction environment. For this compound, the interplay between its carboxylic acid function and the methoxy group on the phenyl ring dictates its capacity to neutralize free radicals through these established mechanisms.

This compound has been identified in various biological systems, where it plays distinct roles as a metabolite and signaling molecule. Its presence and effects have been documented in plants, fungi, and mammals, including humans.

In the plant kingdom, 4-methoxyphenylacetic acid has been found to act as a plant metabolite and a growth retardant. For instance, it has been observed to inhibit the germination of seeds in species like cress and lettuce hmdb.ca. The related isomer, 3-methoxyphenylacetic acid, is produced by the fungal pathogen Rhizoctonia solani and acts as a phytotoxic compound that impairs root nodule function and symbiotic nitrogen fixation in soybeans.

In humans, 4-methoxyphenylacetic acid is a known metabolite found in various biofluids, including blood, urine, and cerebrospinal fluid hmdb.ca. It is recognized as a metabolite associated with catecholamine pathways. Its endogenous nature means it participates in normal biochemical processes, and fluctuations in its concentration can be indicative of metabolic states or diseases. Notably, some research has highlighted 2-(4-methoxyphenyl)acetic acid as a potential plasma biomarker that could aid in discriminating between patients with non-small cell lung cancer (NSCLC) and healthy individuals, suggesting a possible role in metabolic pathways perturbed by the disease.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on identifying which structural features are essential for their biological effects and how modifications can enhance potency or selectivity.

The biological activity of phenylacetic acid derivatives is highly dependent on the type and position of substituents on the phenyl ring. The methoxy group (–OCH₃) in this compound is a critical determinant of its properties, and its location (ortho, meta, or para) can drastically alter its interaction with biological targets.

Studies on various classes of phenolic acids have provided insights that are applicable to this compound derivatives:

Number and Position of Groups: Research on benzoic acid derivatives as inhibitors of the enzyme α-amylase showed that a hydroxyl group at the 2-position (ortho) had a strong positive effect on inhibitory activity. Conversely, methoxylation at the same 2-position resulted in a negative effect on activity. This highlights that both the nature of the substituent (hydroxyl vs. methoxy) and its position are crucial.

Electron-Donating/Withdrawing Effects: The methoxy group is an electron-donating group, which can influence the antioxidant and enzymatic inhibition properties of the molecule. Studies on hydroxyphenylacetic acids have shown that the arrangement of hydroxyl and methoxy groups affects antioxidant and antibacterial activities. For example, 4-hydroxy-3-methoxyphenylacetic acid and 3-hydroxy-4-methoxyphenylacetic acid exhibit different antioxidant capacities.

Lipophilicity: Altering substituents also changes the lipophilicity of the molecule, which affects its ability to cross cell membranes and reach its target. Esterification of the carboxylic acid group, for instance, increases lipophilicity and can modify the cytotoxic and antiproliferative properties of phenolic acids.

The following table summarizes the influence of substituents on the activity of related phenolic acids, providing a basis for predicting the SAR of this compound derivatives.

| Compound Class | Substituent Modification | Position | Observed Effect on Biological Activity |

| Benzoic Acid Derivatives | Hydroxyl (-OH) | 2- (ortho) | Strong positive effect on α-amylase inhibition |

| Benzoic Acid Derivatives | Methoxy (-OCH₃) | 2- (ortho) | Negative effect on α-amylase inhibition |

| Benzoic Acid Derivatives | Hydroxyl (-OH) | 5- (meta) | Negative effect on α-amylase inhibition |

| Phenylacetic Acids | Dihydroxylation | 3,4- | Highest antioxidant activity in its class |

| Phenylacetic Acids | Methoxy & Hydroxyl | 4-OH, 3-OCH₃ | Moderate antioxidant and antibacterial activity |

α-Methoxyphenylacetic acid is a chiral molecule due to the presence of a stereocenter at the alpha-carbon (the carbon atom adjacent to the carboxyl group). This gives rise to two non-superimposable mirror-image forms known as enantiomers: (R)-(-)-α-methoxyphenylacetic acid and (S)-(+)-α-methoxyphenylacetic acid.

The three-dimensional structure of a molecule is paramount for its interaction with biological systems, as enzymes and receptors are themselves chiral. Consequently, the enantiomers of a chiral compound can exhibit significantly different pharmacological, metabolic, and toxicological properties.

Differential Biological Activity: In many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

Use in Asymmetric Synthesis: The enantiomerically pure forms of α-methoxyphenylacetic acid are widely utilized as valuable chiral building blocks and resolving agents in the synthesis of other pharmaceuticals and agrochemicals chemimpex.com. Their use is crucial for producing single-enantiomer drugs, which can offer advantages such as improved therapeutic indices and simplified dose-response relationships mdpi.com.

While specific pharmacological studies directly comparing the efficacy and safety of the individual enantiomers of this compound are not extensively detailed in the literature, their widespread use in the production of enantiomerically pure drugs underscores the critical importance of stereochemistry. This principle strongly suggests that the biological activities of chiral derivatives of this compound would also be highly dependent on their enantiomeric purity.

Metabolism and Biotransformation Pathways

This compound, as both an endogenous human metabolite and a compound that can be absorbed from dietary sources, undergoes biotransformation primarily in the liver. The metabolic pathways are designed to increase its water solubility, thereby facilitating its excretion from the body. The metabolism can be broadly divided into Phase I and Phase II reactions.

Phase I Metabolism: Phase I reactions introduce or expose polar functional groups. For this compound, the primary Phase I pathway is O-demethylation.

O-Demethylation: Cytochrome P450 (CYP) enzymes, a superfamily of enzymes concentrated in the liver, can catalyze the removal of the methyl group from the methoxy ether linkage. This reaction transforms this compound into its corresponding hydroxyphenylacetic acid. For example, 4-methoxyphenylacetic acid would be converted to 4-hydroxyphenylacetic acid.

Aromatic Hydroxylation: Another possible, though often minor, Phase I reaction is the direct hydroxylation of the aromatic ring at an available position.

Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules. This process significantly increases the polarity and water solubility of the substance, preparing it for renal or biliary excretion.

Glucuronidation: The hydroxyl group of the metabolite (e.g., 4-hydroxyphenylacetic acid) or the carboxylic acid group of the parent compound can be conjugated with glucuronic acid. This is one of the most common conjugation pathways for phenolic compounds.

Sulfation: The hydroxylated metabolite can also undergo conjugation with a sulfonate group (sulfation) to form a sulfate (B86663) ester.

Studies on the metabolism of structurally related compounds, such as methoxyphenamine, in humans have confirmed that O-demethylation and subsequent glucuronide conjugation are major metabolic routes. Therefore, it is well-established that this compound is metabolized through a sequence of O-demethylation followed by conjugation with glucuronic acid or sulfate before being excreted in the urine.

Endogenous Metabolism and Metabolite Identification

This compound isomers are found endogenously as metabolites of various biological processes. 4-Methoxyphenylacetic acid, in particular, is recognized as a 4-O-Methylated metabolite of catecholamines and has been identified in human urine, cerebrospinal fluid, and brain tissue hmdb.ca. Its presence in plasma is also established.

The metabolic pathways of related compounds provide insight into the potential biotransformation of this compound. For instance, 3-methoxy-4-hydroxyphenylacetic acid, also known as homovanillic acid (HVA), is a major catecholamine metabolite found in various biological fluids and tissues, including the brain, spinal cord, urine, and blood foodb.ca. The metabolism of dopamine (B1211576) to HVA involves intermediates such as 3,4-dihydroxyphenylacetic acid (DOPAC), highlighting the enzymatic processes that modify phenylacetic acid structures within the body.

Studies on the metabolism of other methoxy-containing phenethylamine (B48288) compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), reveal oxidative deamination as a key pathway. This process leads to the formation of corresponding ethanol (B145695) and acetic acid derivatives researchgate.net. For example, 2C-B is metabolized to 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dithis compound (BDMPAA) researchgate.net. Further metabolism can occur through demethylation of these intermediates researchgate.net. This suggests that this compound itself could be a downstream product of more complex molecules or subject to further modification.

Table 1: Identified Endogenous this compound-Related Compounds and Metabolites

| Compound Name | Isomer/Related Compound | Biological Source/Location |

| 4-Methoxyphenylacetic acid | 4-methoxy isomer | Human urine, cerebrospinal fluid, brain tissue, plasma hmdb.ca |

| 3-Methoxy-4-hydroxyphenylacetic acid (Homovanillic acid) | 3-methoxy-4-hydroxy derivative | Brain, spinal cord, kidney, saliva, feces, urine, blood, cerebrospinal fluid foodb.ca |

| 4-bromo-2,5-dithis compound | Metabolite of 2C-B | Identified in hepatocyte incubation studies researchgate.net |

| 4-bromo-2-hydroxy-5-methoxyphenylacetic acid | Metabolite of 2C-B | Identified in hepatocyte incubation studies researchgate.net |

Microbial Degradation Pathways

Microorganisms have evolved diverse enzymatic pathways to degrade aromatic compounds like this compound, often utilizing them as a source of carbon tandfonline.com. The degradation of phenylacetic acid (PAA) and its derivatives is a central process in the microbial catabolism of aromatic molecules nih.govpnas.org.

A common aerobic degradation strategy in bacteria involves the activation of the phenylacetic acid to its coenzyme A (CoA) thioester, phenylacetyl-CoA, by the enzyme phenylacetate-CoA ligase nih.govpnas.orgtandfonline.com. This is the initial step in a complex pathway that proceeds through ring epoxidation by a multicomponent monooxygenase (PaaABCDE), followed by isomerization (PaaG), and eventual ring opening to break down the aromatic structure nih.govpnas.org. This "PAA pathway" ultimately yields central metabolites like acetyl-CoA and succinyl-CoA, which can enter the tricarboxylic acid cycle pnas.org. This pathway has been identified in a significant percentage of sequenced bacteria, including Escherichia coli and Pseudomonas putida pnas.org.

Specific examples of microbial degradation of methoxylated phenylacetic acids include:

Arthrobacter species : A species of Arthrobacter has been shown to degrade 3,4,5-trithis compound. The pathway involves the oxidation of 3,4-dihydroxy-5-methoxyphenylacetic acid by a dioxygenase, leading to ring fission sigmaaldrich.com.

Rhodococcus jostii RHA1 : This soil bacterium can break down lignin, a complex aromatic polymer, to produce metabolites including 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) nih.gov. This demonstrates the role of microbes in producing and further metabolizing this compound derivatives from complex natural sources nih.gov.

Rhizoctonia solani : This plant pathogenic fungus is known to produce 3-methoxyphenylacetic acid as a phytotoxin mdpi.comhmdb.ca. The compound is a derivative of phenylacetic acid, likely produced via enzymes such as hydroxylase or methylase mdpi.com.

Sphingopyxis sp. YF1 : Isolated from Lake Taihu, this bacterium can effectively degrade phenylacetic acid, with its efficiency influenced by environmental conditions such as temperature, pH, and PAA concentration tandfonline.com. The strain possesses a gene for a PAA-degrading enzyme, referred to as PAAase tandfonline.com.

Table 2: Microorganisms Involved in this compound Metabolism

| Microorganism | Compound Metabolized/Produced | Key Pathway/Enzyme |

| Escherichia coli, Pseudomonas putida | Phenylacetic acid | Phenylacetate-CoA ligase (PaaK), PAA pathway pnas.org |

| Arthrobacter sp. | 3,4,5-trithis compound | Dioxygenase sigmaaldrich.com |

| Rhodococcus jostii RHA1 | Lignin (produces 4-hydroxy-3-methoxyphenylacetic acid) | Lignin degradation pathways nih.gov |

| Rhizoctonia solani | Produces 3-methoxyphenylacetic acid | Hydroxylase, Methylase (putative) mdpi.com |

| Sphingopyxis sp. YF1 | Phenylacetic acid | PAAase tandfonline.com |

Interspecies Differences in Metabolic Fate

Significant variations in drug and xenobiotic metabolism exist between different species, which can be attributed to differences in the expression and catalytic activities of metabolic enzymes, particularly the cytochrome P-450 (CYP) family nih.gov. While direct comparative metabolic studies on this compound are limited, research on structurally similar compounds provides valuable insights into potential interspecies differences.

Studies on the metabolism of amphetamine and its methoxylated analogs reveal marked differences among species nih.gov. For example, the metabolism of p-methoxymethamphetamine (PMMA) in rats shows that the parent compound and its N-desmethylated metabolite, p-methoxyamphetamine (PMA), more readily cross the blood-brain barrier than its hydroxylated metabolites nih.gov. This highlights how different metabolic transformations (e.g., N-desmethylation vs. hydroxylation) can influence the distribution and fate of a compound.

A comparative study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) using hepatocytes from six species (human, monkey, dog, rabbit, rat, and mouse) identified notable differences researchgate.net:

A novel metabolite, 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), was produced only by mouse hepatocytes researchgate.net.

The metabolite 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) was formed by hepatocytes from humans, monkeys, and rabbits, but not from dogs, rats, or mice researchgate.net.

These findings demonstrate that pathways such as demethylation and subsequent oxidative deamination can vary significantly between species, leading to different metabolite profiles for the same parent compound researchgate.net. Such variations are crucial for extrapolating metabolic data from animal models to humans nih.gov.

Table 3: Observed Interspecies Metabolic Differences for Related Methoxy-Phenyl Compounds

| Compound | Species | Key Metabolic Difference | Reference |

| 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Mouse | Unique formation of 4-bromo-2,5-dimethoxy-phenol (BDMP). | researchgate.net |

| 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Human, Monkey, Rabbit | Formation of 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE). | researchgate.net |

| 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Dog, Rat, Mouse | Did not form 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE). | researchgate.net |

| Indomethacin (a methoxy-indole acetic acid) | Human, Rabbit | Primarily excreted as an ester glucuronide. | annualreviews.org |

| Indomethacin (a methoxy-indole acetic acid) | Rat, Rabbit, Guinea Pig, Monkey | Metabolized by O-demethylation and N-debenzoylation. | annualreviews.org |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for the separation, identification, and quantification of methoxyphenylacetic acid and its related compounds. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC) are the most commonly utilized methods.

High-performance liquid chromatography is a powerful tool for the analysis of this compound, offering high resolution and sensitivity. A simple and rapid reversed-phase HPLC method has been developed for monitoring the reactions involved in the synthesis of 4-methoxyphenylacetic acid (4-MPAA). nih.gov This method can also be used for quality assurance, as it is capable of detecting impurities at very low levels. nih.gov

The separation is typically achieved on a C18 column, which is a common reversed-phase column. nih.gov A representative method utilizes a mobile phase consisting of a mixture of acetonitrile, potassium dihydrogen orthophosphate, and triethylamine (B128534) (40:59.95:0.05, v/v), with the pH adjusted to 3.0. nih.gov Detection is commonly performed using a UV detector set at 280 nm. nih.gov

Table 1: HPLC Conditions for the Analysis of 4-Methoxyphenylacetic Acid

| Parameter | Condition |

| Stationary Phase | Hypersil C18 column |

| Mobile Phase | Acetonitrile-0.1 M Potassium Dihydrogen Orthophosphate-Triethylamine (40:59.95:0.05, v/v) |

| pH | 3.0 |

| Detection | UV at 280 nm |

| Temperature | Ambient |

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC for Enantiomeric Separation

For chiral molecules like α-methoxyphenylacetic acid, which exists as a pair of enantiomers, specialized chiral HPLC techniques are necessary for their separation. The resolution of enantiomers is critical in many applications, as different enantiomers can exhibit distinct biological activities.

One approach to separating the enantiomers of α-methoxyphenylacetic acid involves their conversion into diastereomeric amide derivatives. These diastereomers can then be resolved on a standard (achiral) stationary phase. chemicalbook.com Another, more direct approach, employs a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based chiral columns are commonly used for the separation of chiral carboxylic acid derivatives.

The separation of enantiomers can be influenced by several factors, including the nature of the chiral selector in the stationary phase and the composition of the mobile phase. For acidic compounds, anion-exchanger chiral stationary phases have shown specific enantioselectivity. The choice of solvent and additives in the mobile phase can significantly impact the retention and resolution of the enantiomers.

Gas chromatography coupled with mass spectrometry is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds like this compound. For GC-MS analysis, derivatization of the carboxylic acid group may sometimes be employed to increase volatility and improve chromatographic performance.

The mass spectrum of a compound provides a unique fragmentation pattern that serves as a "fingerprint" for its identification. In the electron ionization (EI) mass spectrum of 4-methoxyphenylacetic acid, the molecular ion peak ([M]+) is observed at a mass-to-charge ratio (m/z) of 166. The most abundant fragment ion (base peak) is typically observed at m/z 121, which corresponds to the loss of a carboxyl group (-COOH). Other significant fragments can also be observed, aiding in the structural elucidation.

Table 2: Key Mass Fragments for 4-Methoxyphenylacetic Acid in GC-MS (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 166 | 37.70 | [M]+ (Molecular Ion) |

| 121 | 99.99 | [M-COOH]+ |

| 122 | 9.80 | |

| 91 | 5.50 | |

| 167 | 4.20 | [M+1]+ (Isotopic Peak) |

Thin Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is often used to monitor the progress of chemical reactions or for the preliminary screening of samples.

For the analysis of aromatic carboxylic acids like this compound, a reversed-phase TLC plate, such as HPTLC silica (B1680970) gel 60 RP-8 F254s, can be utilized. A suitable mobile phase for this separation is a mixture of methanol (B129727) and water (e.g., 60:40 v/v) containing an ion-pairing reagent like tetraethylammonium (B1195904) bromide (TEABr) at a concentration of 0.1 M.

The separated spots on the TLC plate can be visualized under UV light at 254 nm, where compounds that absorb UV light will appear as dark spots against a fluorescent background. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and used for identification purposes by comparing it to a standard. For carboxylic acids, the addition of a small amount of a modifying acid like acetic acid to the mobile phase can help to produce more compact spots by suppressing the ionization of the carboxyl group.

Spectroscopic Analytical Methods

Spectroscopic methods are invaluable for the structural elucidation and quantification of this compound. UV-Vis spectroscopy is a key technique in this regard.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene (B151609) ring in this compound. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region.